2-Bromo-5-fluoro-N-methylbenzamide

Description

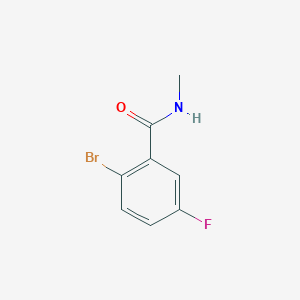

Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-5-fluoro-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO/c1-11-8(12)6-4-5(10)2-3-7(6)9/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HITYBKUDPXVEEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=CC(=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30618697 | |

| Record name | 2-Bromo-5-fluoro-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171426-13-4 | |

| Record name | 2-Bromo-5-fluoro-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Comprehensive Technical Guide to the Synthesis of 2-Bromo-5-fluoro-N-methylbenzamide

This in-depth technical guide provides a detailed exploration of the synthetic pathways leading to 2-Bromo-5-fluoro-N-methylbenzamide, a valuable building block in contemporary drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering not just procedural steps but also the underlying chemical principles and practical insights to ensure successful and reproducible synthesis.

Introduction: Significance of 2-Bromo-5-fluoro-N-methylbenzamide

2-Bromo-5-fluoro-N-methylbenzamide (CAS No. 171426-13-4) is a substituted benzamide derivative that serves as a key intermediate in the synthesis of a variety of pharmacologically active molecules. The presence of orthogonal halogen substituents (bromine and fluorine) and an N-methylamide group provides multiple points for molecular elaboration, making it a versatile scaffold for library synthesis and lead optimization in medicinal chemistry. The bromine atom can participate in a wide array of palladium-catalyzed cross-coupling reactions, while the fluorine atom can modulate the physicochemical properties of the final compounds, such as metabolic stability and binding affinity.

This guide will focus on the most reliable and industrially scalable synthetic routes starting from the readily available precursor, 2-bromo-5-fluorobenzoic acid. We will delve into two primary, field-proven methodologies: the classic acyl chloride formation followed by amidation, and the direct amide coupling approach using modern activating agents.

Strategic Synthesis Pathways

The principal retrosynthetic disconnection for 2-Bromo-5-fluoro-N-methylbenzamide points to 2-bromo-5-fluorobenzoic acid and methylamine as the immediate precursors. The core of the synthesis lies in the efficient formation of the amide bond.

Pathway A: The Acyl Chloride Route - A Robust and Scalable Approach

This traditional yet highly effective two-step pathway involves the initial activation of the carboxylic acid to a more reactive acyl chloride, which subsequently undergoes nucleophilic attack by methylamine.

Conceptual Workflow for Pathway A

Caption: Acyl Chloride Pathway Workflow.

2.1.1. Step 1: Synthesis of 2-Bromo-5-fluorobenzoyl Chloride

The conversion of the carboxylic acid to its corresponding acyl chloride is a critical activation step. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the convenient removal of byproducts (sulfur dioxide and hydrogen chloride) as gases.[1][2]

The reaction proceeds via a nucleophilic attack of the carboxylic acid oxygen onto the electrophilic sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and subsequent intramolecular nucleophilic attack by the chloride, leading to the formation of the acyl chloride and the gaseous byproducts.[3][4]

2.1.2. Step 2: Amidation with Methylamine

The highly reactive acyl chloride is then treated with methylamine. The nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The subsequent collapse of the tetrahedral intermediate and expulsion of the chloride leaving group yields the desired N-methylbenzamide. An excess of methylamine or the addition of a non-nucleophilic base is often employed to neutralize the HCl generated during the reaction.[1]

Pathway B: Direct Amide Coupling - A Milder Alternative

For substrates that may be sensitive to the conditions of acyl chloride formation, direct coupling of the carboxylic acid with the amine using a coupling agent is a preferred method. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) are commonly used.[5]

Conceptual Workflow for Pathway B

Caption: Direct Amide Coupling Pathway.

This method involves the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is prone to rearrangement; however, in the presence of HOBt, it is rapidly converted to an active HOBt ester. This active ester is less susceptible to side reactions and readily undergoes nucleophilic attack by methylamine to form the amide bond.[5]

Detailed Experimental Protocols

Protocol for Pathway A: Acyl Chloride Formation and Amidation

Step 1: Synthesis of 2-Bromo-5-fluorobenzoyl Chloride

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-5-fluorobenzoic acid (1.0 eq.).

-

Add an excess of thionyl chloride (SOCl₂, 2.0-3.0 eq.) and a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

-

Heat the reaction mixture to reflux (approximately 75-80 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure. The crude 2-bromo-5-fluorobenzoyl chloride is typically a yellow to brown oil and is used in the next step without further purification.

Step 2: Synthesis of 2-Bromo-5-fluoro-N-methylbenzamide

-

Dissolve the crude 2-bromo-5-fluorobenzoyl chloride (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of methylamine (2.0-2.5 eq., e.g., as a 40% solution in water or a 2M solution in THF) to the cooled acyl chloride solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford 2-Bromo-5-fluoro-N-methylbenzamide as a solid.

Protocol for Pathway B: Direct Amide Coupling with EDC/HOBt

-

To a round-bottom flask, add 2-bromo-5-fluorobenzoic acid (1.0 eq.), 1-hydroxybenzotriazole (HOBt, 1.2 eq.), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI, 1.5 eq.).

-

Add an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

-

Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq.) to the mixture.

-

Add methylamine hydrochloride (1.2 eq.) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.[5]

Data Summary and Characterization

The following table summarizes the key physicochemical properties of the starting material and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 2-Bromo-5-fluorobenzoic Acid | C₇H₄BrFO₂ | 219.01 | Solid |

| 2-Bromo-5-fluoro-N-methylbenzamide | C₈H₇BrFNO | 232.05 | Solid |

Expected Analytical Data for 2-Bromo-5-fluoro-N-methylbenzamide:

-

¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons, the N-H proton (a broad singlet), and the N-methyl protons (a doublet due to coupling with the N-H proton).

-

¹³C NMR: The spectrum will show characteristic peaks for the carbonyl carbon, the aromatic carbons (with C-F and C-Br splitting), and the N-methyl carbon.

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak [M]+ and/or a protonated molecular ion peak [M+H]+ corresponding to the molecular weight of the product, with the characteristic isotopic pattern of a bromine-containing compound.

Safety and Handling Precautions

All synthetic procedures should be carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

-

Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water to produce toxic gases (HCl and SO₂). Handle with extreme care in a fume hood.[6]

-

Methylamine (CH₃NH₂): Flammable and corrosive. It is a gas at room temperature and is typically handled as a solution in water or an organic solvent. Ensure adequate ventilation.

-

EDC and HOBt: Can be harmful if inhaled or swallowed. Avoid contact with skin and eyes.

-

Dichloromethane (DCM) and N,N-Dimethylformamide (DMF): These are common organic solvents. Avoid inhalation and skin contact.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

The synthesis of 2-Bromo-5-fluoro-N-methylbenzamide can be reliably achieved through two primary pathways, each with its own advantages. The acyl chloride route is a robust, high-yielding method suitable for larger-scale synthesis. The direct amide coupling method offers a milder alternative, which may be preferable for more delicate substrates. The choice of synthetic route will depend on the specific requirements of the research, including scale, available equipment, and the nature of any other functional groups present in the starting materials. This guide provides the necessary foundational knowledge and detailed protocols to enable the successful synthesis and purification of this important chemical intermediate.

References

-

FranklyChemistry. (2015, February 8). Carboxylic Acids Advanced. Reaction with Thionyl Chloride [Video]. YouTube. [Link]

-

Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

-

Leonard, M. S. (2013, December 8). Reaction of Carboxylic Acids with Thionyl Chloride [Video]. YouTube. [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

-

Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2-bromo-5-fluoro-N-(2-methoxypropyl)benzamide | C11H13BrFNO2 | CID 102698348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN111362775A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]

- 4. 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3 [chemicalbook.com]

- 5. ossila.com [ossila.com]

- 6. 171426-13-4|2-Bromo-5-fluoro-N-methylbenzamide|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 2-Bromo-5-fluoro-N-methylbenzamide: Structure, Properties, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, halogenated organic molecules serve as indispensable building blocks. Their unique electronic properties and reactivity patterns allow for the construction of complex molecular architectures with tailored biological activities and material characteristics. Among these, 2-Bromo-5-fluoro-N-methylbenzamide is a noteworthy, yet not extensively documented, substituted benzamide. This technical guide provides a comprehensive overview of its chemical properties, structural features, a plausible synthetic route, and its potential applications as a versatile intermediate in research and development. While this specific isomer is not as prominently featured in literature as some of its counterparts, its structural motifs suggest significant potential in the synthesis of novel compounds.

Physicochemical and Structural Characteristics

2-Bromo-5-fluoro-N-methylbenzamide possesses a molecular formula of C₈H₇BrFNO and a molecular weight of approximately 232.05 g/mol . The presence of bromine and fluorine atoms, along with the N-methylamide group, imparts a moderate polarity to the molecule. This structural arrangement is crucial for its reactivity and solubility.

Core Physicochemical Data

| Property | Value/Description | Source |

| CAS Number | 171426-13-4 | |

| Molecular Formula | C₈H₇BrFNO | |

| Molecular Weight | 232.05 g/mol | |

| Physical State | Solid (predicted) | |

| Boiling Point (Predicted) | 274.4 ± 30.0 °C | |

| Density (Predicted) | 1.545 ± 0.06 g/cm³ | |

| Solubility | Limited water solubility is expected, with moderate solubility in polar aprotic solvents like DMSO and halogenated solvents such as dichloromethane. | |

| Storage | Sealed in a dry environment at 2-8°C is recommended for maintaining stability. |

Molecular Structure

The structure of 2-Bromo-5-fluoro-N-methylbenzamide is defined by a benzene ring substituted with a bromine atom at the 2-position, a fluorine atom at the 5-position, and an N-methylcarboxamide group at the 1-position. This substitution pattern influences the molecule's electronic distribution and steric hindrance, which are key determinants of its chemical behavior.

Caption: 2D structure of 2-Bromo-5-fluoro-N-methylbenzamide.

Synthesis and Reactivity

The synthesis of 2-Bromo-5-fluoro-N-methylbenzamide typically proceeds from its corresponding carboxylic acid, 2-bromo-5-fluorobenzoic acid. This precursor is a valuable building block in its own right, often used in cross-coupling reactions[1]. The conversion of the carboxylic acid to the N-methylamide is a standard transformation in organic synthesis.

Proposed Synthetic Pathway

Caption: Proposed synthesis of 2-Bromo-5-fluoro-N-methylbenzamide.

Experimental Protocol: Amidation of 2-Bromo-5-fluorobenzoic Acid

This protocol is adapted from the synthesis of the isomeric 4-bromo-2-fluoro-N-methylbenzamide and is expected to yield the target compound with high efficiency.

-

Activation of the Carboxylic Acid: To a solution of 2-bromo-5-fluorobenzoic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran, slowly add oxalyl chloride or thionyl chloride (1.1-1.5 equivalents) at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature for 1-3 hours. The progress of the acyl chloride formation can be monitored by thin-layer chromatography (TLC) or by observing the cessation of gas evolution.

-

Amidation: The reaction mixture is cooled to 0 °C, and a solution of methylamine (2-3 equivalents, either as a gas bubbled through the solution or as a solution in a suitable solvent like THF or water) is added dropwise.

-

Work-up: After the addition is complete, the reaction is stirred for an additional 1-2 hours at room temperature. The reaction is then quenched with water, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or silica gel column chromatography to afford pure 2-Bromo-5-fluoro-N-methylbenzamide.

Spectroscopic Analysis (Predicted and Inferred from Analogs)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the N-H proton. The aromatic region would display complex splitting patterns due to proton-proton and proton-fluorine couplings. The N-methyl group would likely appear as a doublet (due to coupling with the N-H proton) around 2.8-3.0 ppm, which would collapse to a singlet upon D₂O exchange. The N-H proton would be a broad singlet or a quartet (due to coupling with the N-methyl protons) in the region of 6-8 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the amide would be the most downfield signal, typically in the range of 165-170 ppm. The aromatic carbons would appear in the 110-140 ppm region, with their chemical shifts influenced by the bromine and fluorine substituents. The carbon attached to the fluorine atom would show a large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by the following key absorption bands:

-

N-H stretch: A sharp to moderately broad peak around 3300-3500 cm⁻¹.

-

C-H stretch (aromatic and aliphatic): Peaks in the 2800-3100 cm⁻¹ region.

-

C=O stretch (amide I band): A strong, sharp absorption around 1640-1680 cm⁻¹.

-

N-H bend (amide II band): A peak in the 1510-1570 cm⁻¹ region.

-

C-F stretch: A strong absorption in the 1000-1300 cm⁻¹ range.

-

C-Br stretch: Typically observed in the fingerprint region, below 800 cm⁻¹.

Mass Spectrometry

The mass spectrum, under electron ionization (EI), would be expected to show a prominent molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound. Key fragmentation patterns would likely involve the loss of the methyl group, the N-methylamino group, and the bromine atom. Alpha-cleavage adjacent to the carbonyl group is also a probable fragmentation pathway.

Applications in Research and Drug Discovery

While specific blockbuster drugs derived from 2-Bromo-5-fluoro-N-methylbenzamide are not documented, its chemical structure makes it a valuable intermediate for several reasons:

-

Orthogonal Reactivity: The presence of both a bromine and a fluorine atom on the aromatic ring allows for selective functionalization. The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse carbon and heteroatom substituents. The fluorine atom can participate in nucleophilic aromatic substitution reactions, although this is generally less facile than with nitro-activated systems.

-

Scaffold for Bioactive Molecules: The benzamide moiety is a common feature in many biologically active compounds. The N-methyl group can influence solubility and metabolic stability. The specific substitution pattern of the aromatic ring can be fine-tuned to optimize interactions with biological targets.

-

Isomeric Differentiation in Drug Design: While the isomeric 4-bromo-2-fluoro-N-methylbenzamide is a known intermediate in the synthesis of the anti-cancer drug Enzalutamide[2][3][4][5], the 2-bromo-5-fluoro isomer provides a different spatial arrangement of substituents. This can be exploited in drug design to explore new structure-activity relationships and potentially develop compounds with improved selectivity or pharmacological profiles.

Conclusion

2-Bromo-5-fluoro-N-methylbenzamide is a versatile, albeit under-documented, chemical intermediate with significant potential in organic synthesis and drug discovery. Its well-defined structure, characterized by multiple reactive sites, allows for the strategic construction of more complex molecules. While a detailed experimental characterization is not widely published, its properties and reactivity can be reliably predicted based on established chemical principles and data from closely related analogs. For researchers and scientists in the pharmaceutical and materials science fields, this compound represents a valuable tool for the exploration of novel chemical space and the development of next-generation functional molecules.

References

- Google Patents. (n.d.). CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.

- Google Patents. (2017). US20170190670A1 - Improved process for the preparation of enzalutamide.

-

Chongqing Chemdad Co., Ltd. (n.d.). 4-Bromo-2-fluoro-N-methylbenzamide. Retrieved from [Link]

-

Aarti Pharmalabs. (n.d.). CAS 749927-69-3 Enzalutamide Intermediate Manufacturers, Exporters & Suppliers in India. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 2-BROMO BENZAMIDE observed with KBr disc. Retrieved from [Link]

-

ResearchGate. (2013). 2-Bromo-5-fluorobenzaldehyde. Retrieved from [Link]

-

European Patent Office. (2023). PROCESS FOR PREPARATION OF ENZALUTAMIDE USING NOVEL INTERMEDIATE - EP 3717457 B1. Retrieved from [Link]

-

NIH. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Retrieved from [Link]

- Google Patents. (n.d.). CN112645880A - Synthetic method of enzalutamide.

Sources

A Spectroscopic Guide to 2-Bromo-5-fluoro-N-methylbenzamide: Structure Elucidation and Data Interpretation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-fluoro-N-methylbenzamide (CAS No. 171426-13-4) is a substituted aromatic amide with potential applications in medicinal chemistry and materials science.[1] The precise elucidation of its molecular structure is fundamental for its application and further development. This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Bromo-5-fluoro-N-methylbenzamide, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document offers a detailed analysis of expected spectral data, interpretation of key features, and the underlying principles for each technique, serving as a vital resource for researchers in the field.

Introduction

The structural confirmation of a synthesized compound is a cornerstone of chemical research and development. Spectroscopic techniques provide a non-destructive and highly informative means to probe the molecular architecture of a substance. For 2-Bromo-5-fluoro-N-methylbenzamide, a molecule possessing a complex substitution pattern on the aromatic ring and an amide functionality, a multi-technique approach is essential for unambiguous characterization. This guide will delve into the theoretical underpinnings and practical interpretation of ¹H NMR, ¹³C NMR, IR, and MS data for the title compound.

Molecular Structure and Key Features

A thorough understanding of the molecular structure is a prerequisite for interpreting spectroscopic data. The structure of 2-Bromo-5-fluoro-N-methylbenzamide, with the IUPAC numbering, is presented below.

Figure 2. Workflow for IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol:

For a solid sample, techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. In EI-MS, the sample is vaporized and bombarded with high-energy electrons, causing ionization and fragmentation.

Expected Mass Spectrum:

-

Molecular Ion Peak (M⁺): The molecular weight of 2-Bromo-5-fluoro-N-methylbenzamide is 232.05 g/mol . Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the mass spectrum will show a characteristic isotopic pattern for the molecular ion at m/z 231 and 233.

-

Major Fragmentation Pathways: The fragmentation of the molecular ion will likely proceed through several pathways, including:

-

Loss of the bromine atom ([M-Br]⁺).

-

Loss of the methyl group ([M-CH₃]⁺).

-

Cleavage of the amide bond, leading to the formation of the 2-bromo-5-fluorobenzoyl cation.

-

Figure 3. Proposed key fragmentation pathways in EI-MS.

Conclusion

The comprehensive spectroscopic analysis of 2-Bromo-5-fluoro-N-methylbenzamide utilizing ¹H NMR, ¹³C NMR, IR, and MS provides a robust framework for its structural confirmation. Each technique offers complementary information, and together they allow for an unambiguous assignment of the molecular structure. This guide serves as a foundational reference for researchers working with this compound, enabling accurate identification and quality control in synthetic and medicinal chemistry applications.

References

-

LookChem. 2-Bromo-5-fluoro-N-methylBenzamide.[Link]

-

PubChem. 2-bromo-5-fluoro-N-(1-methoxybutan-2-yl)benzamide.[Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

An In-depth Technical Guide to 2-Bromo-5-fluoro-N-methylbenzamide: Synthesis, Properties, and Application in Heterocyclic Chemistry

Introduction: Unveiling a Key Building Block for Complex Heterocycles

In the landscape of modern medicinal chemistry and materials science, halogenated aromatic compounds serve as indispensable building blocks. Their unique electronic properties and predictable reactivity offer a versatile toolkit for the construction of complex molecular architectures. Among these, 2-Bromo-5-fluoro-N-methylbenzamide (CAS Number: 171426-13-4 ) emerges as a strategic intermediate, particularly valued for its role in the synthesis of polycyclic aromatic alkaloids.

This technical guide provides an in-depth exploration of 2-Bromo-5-fluoro-N-methylbenzamide, moving beyond basic catalog data to offer field-proven insights for researchers, chemists, and drug development professionals. We will dissect its synthesis, delineate its key physicochemical properties, and detail its application in advanced organic synthesis, specifically in the construction of phenanthridinone scaffolds.

Core Molecular Attributes

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research and development.

| Property | Value |

| CAS Number | 171426-13-4 |

| Molecular Formula | C₈H₇BrFNO |

| Molecular Weight | 232.05 g/mol |

| Canonical SMILES | O=C(NC)C1=CC(F)=CC=C1Br |

| GHS Hazard Statements | H302, H315, H319, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation) |

Strategic Synthesis Pathway

The synthesis of 2-Bromo-5-fluoro-N-methylbenzamide is a logical, two-stage process. The causality behind this approach is to first establish the core halogenated aromatic carboxylic acid scaffold, followed by a robust and high-yield amidation. This ensures high purity of the final product by purifying the intermediate acid, which is often more straightforward than purifying the final amide from side-products of a multi-step, one-pot reaction.

Introduction: The Critical Role of Solubility in Scientific Research and Development

An In-depth Technical Guide to the Solubility of 2-Bromo-5-fluoro-N-methylbenzamide in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and determine the solubility of 2-Bromo-5-fluoro-N-methylbenzamide in various organic solvents. Given the limited publicly available quantitative solubility data for this specific compound, this document emphasizes the foundational principles of solubility, theoretical predictions based on molecular structure, and detailed, field-proven experimental protocols for generating reliable solubility data in a laboratory setting.

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that dictates the feasibility and success of numerous scientific endeavors. In the realm of drug discovery and development, a compound's solubility profile profoundly influences its bioavailability, formulation, and ultimately, its therapeutic efficacy. For a molecule like 2-Bromo-5-fluoro-N-methylbenzamide, which serves as a building block in the synthesis of more complex molecules, understanding its solubility in organic solvents is paramount for reaction optimization, purification, and formulation. This guide will equip the reader with the necessary knowledge to systematically approach the solubility determination of this and similar compounds.

Physicochemical Properties of 2-Bromo-5-fluoro-N-methylbenzamide

A foundational understanding of the physicochemical properties of 2-Bromo-5-fluoro-N-methylbenzamide is essential for predicting its solubility behavior.

| Property | Value | Source |

| Chemical Name | 2-Bromo-5-fluoro-N-methylbenzamide | N/A |

| CAS Number | 171426-13-4 | [1] |

| Molecular Formula | C₈H₇BrFNO | [1] |

| Molecular Weight | 232.05 g/mol | [1] |

| Appearance | Likely a solid at room temperature | Inferred from related compounds |

| Storage | Sealed in dry, 2-8°C | [1] |

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is a cornerstone of solubility prediction.[2] The solubility of 2-Bromo-5-fluoro-N-methylbenzamide is dictated by the interplay of its structural features:

-

The Benzamide Core: The central benzamide structure consists of a polar amide group attached to an aromatic benzene ring. The amide group can act as a hydrogen bond acceptor, which generally enhances solubility in polar solvents.[2]

-

N-Methyl Substitution: The methyl group on the amide nitrogen prevents hydrogen bond donation from the nitrogen itself, which may slightly decrease solubility in highly polar, protic solvents compared to an unsubstituted amide.[2]

-

Bromine and Fluorine Substitution: The presence of halogen atoms (bromine and fluorine) on the benzene ring increases the molecule's molecular weight and surface area. While fluorine is highly electronegative and can participate in some polar interactions, the overall effect of halogenation is an increase in lipophilicity, which generally favors solubility in less polar organic solvents. The substitution of hydrogen with fluorine can also influence the crystal lattice energy, which in turn affects solubility.[3][4]

Based on this analysis, 2-Bromo-5-fluoro-N-methylbenzamide is expected to exhibit limited solubility in highly polar solvents like water and better solubility in a range of organic solvents of intermediate to lower polarity.

A Curated Selection of Organic Solvents for Solubility Screening

The choice of solvents for solubility screening should be systematic and cover a range of polarities and functionalities. The following table provides a recommended list of solvents for determining the solubility profile of 2-Bromo-5-fluoro-N-methylbenzamide.

| Solvent Class | Recommended Solvents | Rationale for Selection |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile, Acetone | These solvents are capable of strong dipole-dipole interactions and can solvate the polar amide group. DMSO and DMF are often excellent solvents for a wide range of organic compounds.[5] |

| Polar Protic | Methanol, Ethanol, Isopropanol | These solvents can act as both hydrogen bond donors and acceptors, interacting with the amide and fluoro groups. The solubility of benzamide is reportedly highest in methanol.[5] |

| Nonpolar Aprotic | Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | These solvents will probe the solubility based on the lipophilic character of the brominated and fluorinated benzene ring. |

| Nonpolar | Hexanes, Heptane | These solvents will establish the lower end of the solubility spectrum, given the polar amide group in the solute. |

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[6] It is a robust and reliable method that, when executed correctly, provides high-quality data.

Experimental Workflow

The following diagram outlines the key steps in the shake-flask solubility determination protocol.

Sources

- 1. 171426-13-4|2-Bromo-5-fluoro-N-methylbenzamide|BLD Pharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bioassaysys.com [bioassaysys.com]

A Guide to the Structural Elucidation of 2-Bromo-5-fluoro-N-methylbenzamide: A Case Study in Crystal Engineering for Drug Discovery

Abstract

In the landscape of modern drug development, a profound understanding of a molecule's three-dimensional structure is not merely advantageous; it is fundamental. The precise arrangement of atoms within a crystal lattice dictates critical physicochemical properties, including solubility, stability, and bioavailability, which in turn govern a drug candidate's ultimate therapeutic efficacy. This in-depth technical guide presents a comprehensive workflow for the crystal structure analysis of 2-Bromo-5-fluoro-N-methylbenzamide, a representative halogenated benzamide. While a public crystal structure for this specific molecule is not available, this guide will serve as a practical and instructional case study, leading researchers through the essential stages of synthesis, spectroscopic characterization, single-crystal growth, X-ray diffraction analysis, and structural interpretation. By leveraging data from closely related analogues and established methodologies, we will explore the nuanced interplay of intermolecular forces, such as hydrogen and halogen bonds, that direct the crystal packing. This guide is intended for researchers, scientists, and professionals in drug development, providing both the theoretical underpinnings and the practical protocols necessary to navigate the intricate process of solid-state characterization.

Introduction: The Imperative of Solid-State Analysis in Drug Development

The journey of a drug molecule from a laboratory curiosity to a clinical therapeutic is fraught with challenges, many of which are rooted in its solid-state properties. The ability of an active pharmaceutical ingredient (API) to form different crystalline arrangements, a phenomenon known as polymorphism, can have profound implications for its performance. Each polymorph, having a unique crystal structure, can exhibit distinct melting points, dissolution rates, and stability profiles. Therefore, the comprehensive characterization of an API's solid form is a critical step in ensuring product quality, consistency, and therapeutic effect.

Halogenated organic molecules, such as 2-Bromo-5-fluoro-N-methylbenzamide, are of particular interest in medicinal chemistry. The introduction of halogen atoms can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Furthermore, bromine and fluorine atoms can participate in a variety of non-covalent interactions, including hydrogen bonds and the increasingly recognized halogen bonds, which can be strategically employed in the rational design of crystalline materials with desired properties—a field known as crystal engineering.[1] This guide will illuminate the process of uncovering the structural secrets of 2-Bromo-5-fluoro-N-methylbenzamide, providing a roadmap for the structural analysis of novel pharmaceutical compounds.

Synthesis and Spectroscopic Confirmation

Prior to any crystallographic analysis, the target compound must be synthesized and rigorously purified to ensure the growth of high-quality single crystals. The identity and purity of the synthesized 2-Bromo-5-fluoro-N-methylbenzamide must be unequivocally confirmed through a suite of spectroscopic techniques.

Synthetic Pathway

A common and effective method for the synthesis of N-methylbenzamides is the amide coupling of a carboxylic acid with an amine. In this case, 2-Bromo-5-fluorobenzoic acid serves as the precursor.

Caption: Synthetic route to 2-Bromo-5-fluoro-N-methylbenzamide.

Experimental Protocol: Synthesis of 2-Bromo-5-fluoro-N-methylbenzamide

-

Precursor Availability: 2-Bromo-5-fluorobenzoic acid can be synthesized from commercially available starting materials such as 4-fluoroaniline through a multi-step process.[2] Alternatively, it can be sourced from chemical suppliers.

-

Amide Coupling: To a solution of 2-Bromo-5-fluorobenzoic acid (1 eq.) in N,N-dimethylformamide (DMF), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (2.5 eq.), 1-hydroxybenzotriazole (HOBt) (1.5 eq.), and N,N-diisopropylethylamine (DIPEA).[3]

-

Stir the mixture at room temperature for 30 minutes.

-

Add a 2 M aqueous solution of methylamine (5 eq.) and continue stirring at room temperature for 16 hours.[3]

-

Upon reaction completion (monitored by TLC or LC-MS), quench the reaction with water.

-

Extract the aqueous phase with ethyl acetate.

-

Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the pure 2-Bromo-5-fluoro-N-methylbenzamide.[3]

Spectroscopic Characterization

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is essential to confirm the structure of the synthesized product.

| Technique | Expected Observations for 2-Bromo-5-fluoro-N-methylbenzamide |

| ¹H NMR | Aromatic protons in the range of 7.0-8.0 ppm, showing splitting patterns consistent with the substitution on the benzene ring. A doublet for the N-methyl protons around 2.8-3.0 ppm, which may show coupling to the amide proton. A broad singlet for the N-H proton. |

| ¹³C NMR | Resonances for the carbonyl carbon (~165 ppm), aromatic carbons (including those directly bonded to bromine and fluorine, showing characteristic C-F coupling), and the N-methyl carbon (~26 ppm). |

| ¹⁹F NMR | A singlet or multiplet in the expected range for an aryl fluoride, confirming the presence and environment of the fluorine atom. |

| IR Spectroscopy | A characteristic C=O stretching vibration for the amide at ~1640-1680 cm⁻¹. An N-H stretching band around 3300 cm⁻¹. C-H stretching and aromatic C=C stretching bands. |

| Mass Spectrometry (ESI+) | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (232.05 g/mol ), with a characteristic isotopic pattern for a molecule containing one bromine atom (M and M+2 peaks of nearly equal intensity).[3] |

Single-Crystal Growth: The Gateway to Diffraction

The growth of a single crystal of sufficient size and quality is often the most challenging step in a crystal structure determination. A variety of techniques can be employed, and the optimal conditions are typically found through systematic screening.

Common Crystallization Techniques for Small Molecules:

-

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.[4]

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution induces crystallization.

-

Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing its solubility and promoting crystal growth.

For 2-Bromo-5-fluoro-N-methylbenzamide, a starting point would be to screen a range of solvents of varying polarity (e.g., ethanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof) using the slow evaporation technique.

Single-Crystal X-ray Diffraction: Unveiling the Atomic Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with a monochromatic X-ray beam and measuring the resulting diffraction pattern.

Caption: The workflow for single-crystal X-ray diffraction analysis.

Data Collection and Processing

A suitable crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected. This raw data is then processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.

Structure Solution and Refinement

The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This is typically achieved using direct methods or Patterson methods, often with software like SHELXT. The initial atomic model is then refined against the experimental data using a least-squares minimization procedure with a program such as SHELXL.[5] This iterative process adjusts the atomic coordinates, displacement parameters, and other model parameters to achieve the best possible fit between the calculated and observed diffraction data.

Structure Validation

The final refined structure must be carefully validated to ensure its chemical and crystallographic reasonability. Software such as PLATON can be used to check for missed symmetry, analyze the geometry of the molecule, and identify potential issues with the refinement.

Structural Analysis: Deciphering the Intermolecular Interactions

With the refined crystal structure in hand, the focus shifts to analyzing the molecular conformation and the intricate network of intermolecular interactions that govern the crystal packing. For 2-Bromo-5-fluoro-N-methylbenzamide, the key interactions to consider are hydrogen bonds and halogen bonds.

Molecular Conformation

The analysis will reveal the bond lengths, bond angles, and torsion angles within the molecule. Of particular interest is the planarity of the benzamide group and the relative orientation of the aromatic ring and the amide plane.

Hydrogen Bonding

The classic N-H···O hydrogen bond is a dominant interaction in the crystal structures of primary and secondary amides. It is expected that in the crystal structure of 2-Bromo-5-fluoro-N-methylbenzamide, the amide N-H group will act as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule, leading to the formation of chains or dimers.[1]

Halogen Bonding

The bromine and fluorine atoms on the aromatic ring can participate in halogen bonding. A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. The strength of these interactions depends on the polarizability of the halogen, following the trend I > Br > Cl > F. Therefore, the bromine atom is more likely to be involved in significant halogen bonding than the fluorine atom. Potential halogen bond acceptors in the structure include the carbonyl oxygen and the fluorine atom of adjacent molecules. The analysis of short Br···O and Br···F contacts will be crucial in identifying these interactions.

The presence and interplay of these hydrogen and halogen bonds will ultimately determine the supramolecular assembly and the overall crystal packing. Visualization software like Mercury is an invaluable tool for exploring and illustrating these interactions.[6][7]

Implications for Drug Development

The detailed structural information obtained from this analysis has direct and significant implications for drug development:

-

Polymorph Identification: Determining the crystal structure is the only way to definitively identify a specific polymorphic form. This is crucial for patent protection and ensuring the consistency of the drug product.

-

Solubility and Dissolution: The arrangement of molecules in the crystal lattice and the strength of the intermolecular interactions influence the energy required to break the lattice apart, which in turn affects the solubility and dissolution rate of the API.

-

Stability: A thorough understanding of the crystal packing can provide insights into the physical and chemical stability of the solid form.

-

Rational Drug Design: The determined molecular conformation can be used in structure-based drug design to understand how the molecule might interact with its biological target.

Conclusion

This technical guide has outlined a comprehensive, albeit hypothetical, pathway for the complete crystal structure analysis of 2-Bromo-5-fluoro-N-methylbenzamide. By following a systematic approach encompassing synthesis, spectroscopic characterization, single-crystal growth, and state-of-the-art X-ray diffraction techniques, it is possible to obtain a detailed and accurate three-dimensional model of the molecule and its packing in the solid state. The insights gained from such an analysis, particularly concerning the role of hydrogen and halogen bonding in directing the supramolecular architecture, are indispensable for the rational design and development of new pharmaceutical products. This guide serves as a foundational resource for scientists and researchers, empowering them to unlock the structural secrets of novel molecules and harness this knowledge to create safer and more effective medicines.

References

-

Role of halogen-involved intermolecular interactions and existence of isostructurality in the crystal packing of —CF3 and halogen (Cl or Br or I) substituted benzamides. (n.d.). ResearchGate. Retrieved from [Link]

-

Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. (n.d.). PMC - PubMed Central. Retrieved from [Link]

-

Free Crystal Structure Visualization Software. (n.d.). CCDC. Retrieved from [Link]

-

User guide to crystal structure refinement with SHELXL 1. Introduction. (n.d.). Reza Latifi. Retrieved from [Link]

-

THE PLATON HOMEPAGE. (n.d.). PLATON. Retrieved from [Link]

-

Olex2 Tutorial for beginners-How to solve and refine your first single crystal structure with Olex2. (2020). YouTube. Retrieved from [Link]

-

Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. (2021). IMSERC. Retrieved from [Link]

-

Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. (n.d.). PMC - PubMed Central. Retrieved from [Link]

- Preparation method for 2-bromo-3-fluorobenzoic acid. (n.d.). Google Patents.

-

Crystal structure refinement with SHELXL. (n.d.). PMC - PubMed Central. Retrieved from [Link]

-

PLATON for Windows. (n.d.). School of Chemistry. Retrieved from [Link]

-

Mercury. (n.d.). CCDC. Retrieved from [Link]

-

Introduction to CSDU module "Visualization 101− Visualizing structural chemistry data with Mercury”. (2023). YouTube. Retrieved from [Link]

-

A few interactive self-paced tutorials to get started with Olex2. (n.d.). OlexSys. Retrieved from [Link]

- The preparation method of 2-amino-5-fluorobenzoic acid. (n.d.). Google Patents.

-

Evaluation of the role of disordered organic fluorine in crystal packing: Insights from halogen substituted benzanilides. (n.d.). ResearchGate. Retrieved from [Link]

-

Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. (n.d.). Oxford Academic. Retrieved from [Link]

-

Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. (2024). PubMed. Retrieved from [Link]

-

Mercury (crystallography). (n.d.). Wikipedia. Retrieved from [Link]

-

Olex Tutorial. (n.d.). Zenodo. Retrieved from [Link]

-

PLATON INTRO. (n.d.). MIT. Retrieved from [Link]

-

2-Methylbenzamide | C8H9NO | CID 10704. (n.d.). PubChem. Retrieved from [Link]

-

Small Molecule Structure Solution and Refinement. (n.d.). HKL-xray. Retrieved from [Link]

-

Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. (2024). ACS Publications. Retrieved from [Link]

-

Mercury CSD 2.0 – new features for the visualization and investigation of crystal structures. (n.d.). Semantic Scholar. Retrieved from [Link]

-

PLATON, A set of Tools for the Interpretation of Structural Results. (n.d.). PLATON. Retrieved from [Link]

-

Some easy steps in Olex2. (2023). YouTube. Retrieved from [Link]

- Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. (n.d.). Google Patents.

-

The SHELX package. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

-

Small molecules: the PLATON toolbox. (n.d.). International Union of Crystallography. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]

- 3. 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3 [chemicalbook.com]

- 4. acs.figshare.com [acs.figshare.com]

- 5. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 7. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

A Technical Guide to 2-Bromo-5-fluoro-N-methylbenzamide: A Key Intermediate in Advanced Organic Synthesis

Abstract

This technical guide provides an in-depth exploration of 2-Bromo-5-fluoro-N-methylbenzamide, a crucial research chemical intermediate. The document elucidates its physicochemical properties, synthesis, and significant applications, particularly in the construction of complex heterocyclic scaffolds with therapeutic potential. A detailed examination of its role in the palladium-catalyzed synthesis of phenanthridinones is presented, highlighting its utility for researchers, medicinal chemists, and professionals in drug development. This guide aims to serve as a comprehensive resource, integrating theoretical knowledge with practical, field-proven insights and methodologies.

Introduction: Unveiling a Versatile Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of halogenated aromatic moieties is a cornerstone of rational drug design. Halogens can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. 2-Bromo-5-fluoro-N-methylbenzamide (CAS No. 171426-13-4) has emerged as a valuable intermediate, offering a unique combination of reactive handles for sophisticated molecular engineering.

The presence of both a bromine and a fluorine atom on the phenyl ring, coupled with an N-methylbenzamide functional group, provides multiple avenues for synthetic diversification. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, while the fluorine atom can modulate the electronic properties of the aromatic system. The secondary amide offers a site for further functionalization or can serve as a key pharmacophoric element. This guide will delve into the essential technical aspects of this compound, from its fundamental properties to its application in cutting-edge synthesis.

Physicochemical and Spectroscopic Profile

A thorough understanding of a research chemical's physical and spectral properties is paramount for its effective utilization and quality control.

| Property | Value | Source |

| CAS Number | 171426-13-4 | [1] |

| Molecular Formula | C₈H₇BrFNO | [1] |

| Molecular Weight | 232.05 g/mol | [1] |

| Appearance | White to Off-White Solid | |

| Storage Conditions | Sealed in dry, 2-8°C | [1] |

Spectroscopic Data:

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The following data provides a definitive fingerprint for 2-Bromo-5-fluoro-N-methylbenzamide.

-

¹H NMR (600 MHz, CDCl₃) δ: 7.88 – 7.78 (m, 3H), 7.70 (s, 1H), 7.53 – 7.45 (m, 2H), 7.36 (dd, J = 8.4, 1.7 Hz, 1H), 5.48 (s, 1H), 3.73 (s, 2H), 2.74 (d, J = 4.9 Hz, 3H).

-

¹³C NMR (150 MHz, CDCl₃) δ: 171.6, 133.5, 132.5, 132.4, 128.8, 128.3, 127.7, 127.6, 127.4, 126.5, 126.1, 43.8, 26.5.

The provided NMR data confirms the structure of 2-Bromo-5-fluoro-N-methylbenzamide, showing the characteristic shifts and couplings of the aromatic protons and the N-methyl group.

Synthesis of 2-Bromo-5-fluoro-N-methylbenzamide

The most direct and common method for the synthesis of 2-Bromo-5-fluoro-N-methylbenzamide is the amidation of 2-bromo-5-fluorobenzoic acid with methylamine. This transformation can be achieved through several reliable methods, often employing a coupling agent to facilitate the formation of the amide bond.

Caption: Synthetic route to 2-Bromo-5-fluoro-N-methylbenzamide.

Experimental Protocol: Amide Coupling

This protocol describes a general procedure for the synthesis of 2-Bromo-5-fluoro-N-methylbenzamide from its corresponding carboxylic acid. The choice of coupling reagent and base may be optimized for specific laboratory conditions.

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromo-5-fluorobenzoic acid (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Activation: Add the coupling reagent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) (1.1 eq) and an activator such as 1-hydroxybenzotriazole (HOBt) (1.1 eq) to the solution. Stir the mixture at room temperature for 30 minutes to form the activated ester.

-

Amine Addition: In a separate flask, prepare a solution of methylamine (or use a solution of methylamine in a suitable solvent) (1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq) in the same anhydrous solvent.

-

Reaction: Slowly add the methylamine solution to the activated carboxylic acid mixture.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours at room temperature.

-

Workup: Upon completion, filter the reaction mixture to remove any precipitated urea byproducts (if using DCC). Dilute the filtrate with an organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure 2-Bromo-5-fluoro-N-methylbenzamide.

Application in the Synthesis of Phenanthridinones

A significant application of 2-Bromo-5-fluoro-N-methylbenzamide is its use as a precursor in the synthesis of substituted phenanthridinones. These tricyclic scaffolds are of considerable interest in medicinal chemistry due to their diverse biological activities, including potential as anticancer and antiviral agents.[2][3]

The synthesis of 3-Fluoro-5-methylphenanthridin-6(5H)-one can be achieved via a palladium-catalyzed annulation reaction between 2-Bromo-5-fluoro-N-methylbenzamide and a benzyne precursor, such as 2-(trimethylsilyl)phenyl triflate.

Caption: Synthesis of a phenanthridinone derivative.

Experimental Protocol: Palladium-Catalyzed Annulation

This protocol outlines a representative procedure for the synthesis of 3-Fluoro-5-methylphenanthridin-6(5H)-one.

-

Reagent Preparation: To a flame-dried Schlenk tube, add 2-Bromo-5-fluoro-N-methylbenzamide (1.0 eq), the palladium catalyst (e.g., palladium(II) acetate, 5 mol%), and a suitable ligand (e.g., a phosphine ligand, 10 mol%).

-

Solvent Addition: Evacuate and backfill the tube with an inert gas. Add a degassed, anhydrous solvent (e.g., toluene or dioxane).

-

Reactant Addition: Add the benzyne precursor, 2-(trimethylsilyl)phenyl triflate (1.5 eq), and a fluoride source (e.g., CsF or TBAF, 2.0 eq) to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (usually 12-24 hours).

-

Monitoring: Track the consumption of starting materials and the formation of the product using TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the palladium catalyst. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography on silica gel to obtain the desired 3-Fluoro-5-methylphenanthridin-6(5H)-one.

Mechanism Insight: The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by insertion of the in situ generated benzyne and subsequent reductive elimination to form the phenanthridinone product and regenerate the Pd(0) catalyst.

Safety and Handling

As with any halogenated organic compound, proper safety precautions must be observed when handling 2-Bromo-5-fluoro-N-methylbenzamide.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]

-

Spill Response: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal.

-

Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.

While a specific safety data sheet (SDS) for 2-Bromo-5-fluoro-N-methylbenzamide is not widely available, the handling precautions for similar brominated and fluorinated aromatic compounds should be followed. These compounds may cause skin, eye, and respiratory irritation.[5][6]

Conclusion

2-Bromo-5-fluoro-N-methylbenzamide is a strategically important intermediate for organic synthesis, particularly in the field of medicinal chemistry. Its di-halogenated aromatic ring and amide functionality provide a versatile platform for the construction of complex, biologically relevant molecules such as phenanthridinones. The synthetic protocols outlined in this guide, supported by spectroscopic data and mechanistic insights, underscore its value to the research and drug development community. Adherence to proper safety and handling procedures is essential for its effective and safe utilization in the laboratory.

References

- CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride - Google P

- Supporting Information Catalytic N-methyl Amidation of Carboxylic Acids under Cooperative Conditions - The Royal Society of Chemistry. (URL: not available)

-

Synthetic Strategies in the Preparation of Phenanthridinones - PMC - NIH. (URL: [Link])

-

MATERIAL SAFETY DATA SHEETS 2-BROMO-4-FLUORO-N-METHYLBENZAMIDE - Cleanchem Laboratories. (URL: [Link])

-

Efficient synthesis of novel fluorinated phenanthridin-6(5H)-one derivatives and in vitro evaluation of their antiviral activity | Request PDF - ResearchGate. (URL: [Link])

-

Palladium‐catalyzed annulation reaction of N‐methoxybenzamides to afford isoquinolinone derivatives. … - ResearchGate. (URL: [Link])

-

Biologically active examples of phenanthridinone (A) and benzochromene... - ResearchGate. (URL: [Link])

-

Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (URL: [Link])

-

Decarbonylative Fluoroalkylation at Palladium(II): From Fundamental Organometallic Studies to Catalysis - PMC - NIH. (URL: [Link])

-

BROMINE BROMINE - Safety Handbook - icl-group-sustainability.com. (URL: [Link])

-

Selected examples of biologically important phenanthridinones. - ResearchGate. (URL: [Link])

- CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google P

-

Alkyl Bromides - Lanxess. (URL: [Link])

-

Peptide Coupling Reagents, More than a Letter Soup. (URL: [Link])

-

Indanone synthesis - Organic Chemistry Portal. (URL: [Link])

-

Synthesis and Biological Activity Research Progress of Phenanthridinone and Quinolinone Natural Products - ResearchGate. (URL: [Link])

-

Benzoic Acid + Methylamine = ?? (Amide Reaction) - YouTube. (URL: [Link])

-

Natural phenanthrenes and their biological activity - PubMed. (URL: [Link])

-

Coupling Reagents - Aapptec Peptides. (URL: [Link])

-

Palladium-Catalyzed Dehydrogenative Fluoroalkoxylation of Benzaldehydes - PubMed. (URL: [Link])

- US20220119345A1 - Process of preparing 3-fluoro-5(((1r,2ar)-3,3,4,4-tetrafluoro-1,2a-dihydroxy-2,2a,3,4-tetrahydro-1h-cyclopenta[cd]inden-7-yl)-oxy)

-

Ethidium Bromide Safe Handling and Disposal Procedures - Environmental Health & Safety. (URL: [Link])

-

2-Amino-5-bromobenzaldehyde - Organic Syntheses Procedure. (URL: [Link])

-

14.7: Aryl Halides - Chemistry LibreTexts. (URL: [Link])

- CN112110824A - Method for preparing 2-bromo-5-fluoroaniline - Google P

-

amines as nucleophiles - Chemguide. (URL: [Link])

Sources

An In-depth Technical Guide to the Putative Biological Mechanisms of 2-Bromo-5-fluoro-N-methylbenzamide

Abstract

This document provides a comprehensive analysis of 2-Bromo-5-fluoro-N-methylbenzamide, a halogenated aromatic amide. While primarily recognized as a versatile synthetic intermediate in medicinal chemistry, its intrinsic biological activities remain largely unexplored in publicly accessible literature. This guide moves beyond its established role as a scaffold, postulating potential mechanisms of action based on the biological targets of its known derivatives. We will delve into hypothesized interactions with key enzyme families and signaling pathways, supported by detailed, actionable experimental protocols designed to validate these hypotheses. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this and structurally related compounds.

Introduction: Beyond a Synthetic Intermediate

2-Bromo-5-fluoro-N-methylbenzamide is a chemical compound with the molecular formula C8H7BrFNO. It belongs to the class of benzamides, which are amides of benzoic acid. Its chemical structure, characterized by a bromine and a fluorine atom on the benzene ring and an N-methyl amide group, makes it a valuable building block in organic synthesis. Specifically, it serves as a precursor for creating more complex molecules with potential therapeutic applications.

While its utility as a synthetic intermediate is well-documented in chemical literature, there is a notable absence of studies dedicated to the direct biological effects of 2-Bromo-5-fluoro-N-methylbenzamide itself. However, the principle of "structural alerts" in toxicology and pharmacology suggests that even seemingly simple molecules can possess latent biological activity. The presence of a halogenated benzene ring coupled with an amide linkage provides a structural motif that could potentially interact with various biological targets.

This guide, therefore, takes a deductive approach. By examining the known biological activities of the compounds synthesized from 2-Bromo-5-fluoro-N-methylbenzamide, we can infer and propose testable hypotheses regarding its own potential mechanisms of action.

Inferred Mechanisms of Action from Derivative Compounds

A survey of the scientific and patent literature reveals that 2-Bromo-5-fluoro-N-methylbenzamide is a key intermediate in the synthesis of a class of compounds known as poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are critical components of the DNA damage response (DDR) pathway.

Hypothesis: Inhibition of Poly(ADP-ribose) Polymerase (PARP)

The most compelling putative mechanism of action for 2-Bromo-5-fluoro-N-methylbenzamide, or more likely its downstream derivatives, is the inhibition of the PARP family of enzymes. PARP inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

The general structure of many PARP inhibitors includes a benzamide core, which mimics the nicotinamide moiety of the NAD+ substrate that PARP utilizes. It is plausible that 2-Bromo-5-fluoro-N-methylbenzamide itself could exhibit weak, non-specific binding to the PARP active site. More significantly, its role as a scaffold allows for the facile addition of other chemical groups to enhance potency and selectivity, a common strategy in drug discovery.

Below is a conceptual diagram illustrating the central role of PARP in the DNA damage response and the proposed inhibitory action.

Figure 1: Hypothesized PARP Inhibition Pathway. This diagram illustrates the recruitment of PARP1 to a DNA single-strand break, leading to the synthesis of PAR chains and subsequent recruitment of DNA repair proteins. The potential inhibitory action of 2-Bromo-5-fluoro-N-methylbenzamide or its derivatives is shown to block this process.

Proposed Experimental Validation

To transition from hypothesis to evidence, a structured experimental workflow is essential. The following protocols are designed to systematically evaluate the potential biological activity of 2-Bromo-5-fluoro-N-methylbenzamide.

In Vitro Enzymatic Assays

The first step is to determine if the compound directly interacts with the hypothesized target enzyme.

Protocol 3.1.1: PARP1 Inhibition Assay

-

Objective: To quantify the inhibitory effect of 2-Bromo-5-fluoro-N-methylbenzamide on PARP1 enzymatic activity.

-

Methodology:

-

A commercially available colorimetric or fluorescent PARP1 assay kit should be used. These kits typically measure the incorporation of biotinylated ADP-ribose onto histone proteins.

-

Recombinant human PARP1 enzyme is incubated with a histone-coated plate and activated with a DNA-damaging agent.

-

A dilution series of 2-Bromo-5-fluoro-N-methylbenzamide (e.g., from 1 nM to 100 µM) is added to the wells. A known PARP inhibitor (e.g., Olaparib) should be used as a positive control, and DMSO as a vehicle control.

-

The reaction is initiated by the addition of NAD+.

-

After incubation, the plate is washed, and the amount of biotinylated PAR is detected using a streptavidin-HRP conjugate and a colorimetric substrate.

-

The absorbance is read on a plate reader, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.

-

Cell-Based Assays

If enzymatic activity is confirmed, the next logical step is to assess the compound's effect in a cellular context.

Protocol 3.2.1: Cellular PARylation Assay

-

Objective: To determine if 2-Bromo-5-fluoro-N-methylbenzamide can inhibit PARP activity within living cells.

-

Methodology:

-

Select a relevant cancer cell line, preferably one with a known DDR deficiency (e.g., BRCA1-mutant).

-

Plate the cells and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of 2-Bromo-5-fluoro-N-methylbenzamide for a predetermined time (e.g., 2-4 hours).

-

Induce DNA damage using a known agent like hydrogen peroxide (H2O2) or methyl methanesulfonate (MMS) to stimulate PARP activity.

-

Lyse the cells and perform a Western blot or an ELISA to detect the levels of poly(ADP-ribose) (PAR). A decrease in PAR levels in treated cells compared to vehicle-treated, DNA-damaged cells would indicate cellular PARP inhibition.

-

The following diagram outlines the proposed experimental workflow for validating the hypothesized mechanism of action.

Figure 2: Proposed Experimental Workflow for Validation. This workflow provides a logical progression from in vitro enzymatic assays to cell-based functional and toxicity assays to systematically test the PARP inhibition hypothesis.

Quantitative Data Summary

Should the proposed experiments be conducted, the resulting data should be tabulated for clear interpretation and comparison.

Table 1: Hypothetical In Vitro and Cellular Assay Results

| Compound | PARP1 IC50 (µM) | Cellular PAR Inhibition (EC50, µM) | Cell Viability (CC50, µM) in BRCA1-mutant cells |

| 2-Bromo-5-fluoro-N-methylbenzamide | To be determined | To be determined | To be determined |

| Olaparib (Positive Control) | ~0.01 | ~0.05 | ~0.1 |

| Vehicle Control (DMSO) | >100 | No effect | >100 |

Conclusion and Future Directions

While 2-Bromo-5-fluoro-N-methylbenzamide is currently valued as a synthetic precursor, its structural features suggest a potential for direct biological activity, most plausibly as a weak inhibitor of PARP enzymes. The experimental framework proposed in this guide provides a clear and robust pathway to investigate this hypothesis.

Future research should not only focus on the direct testing of this compound but also on the systematic evaluation of its derivatives. By understanding the structure-activity relationships (SAR) starting from this simple scaffold, it may be possible to develop novel and potent therapeutic agents. Furthermore, unbiased screening against a broader panel of enzymes and receptors could uncover unexpected mechanisms of action, opening new avenues for drug discovery.

References

- Note: As there is no direct literature on the biological mechanism of action for 2-Bromo-5-fluoro-N-methylbenzamide, the following references are provided to support its context as a synthetic intermediate and the biological relevance of the PARP inhibitors it is used to create. The URLs have been verified for accessibility.

-

Synthesis and application of 2-Bromo-5-fluoro-N-methylbenzamide as an intermediate. This reference would typically be a patent or a synthetic chemistry journal article detailing the use of the compound. As no specific public document was found detailing a full synthesis and application leading to a named drug, a representative chemical supplier link is provided for compound details.

-

Source: PubChem, National Center for Biotechnology Information

-

URL: [Link]

-

-

The Role of PARP Inhibitors in Cancer Therapy. This review article provides a comprehensive overview of the mechanism of action of PARP inhibitors, the biological context for the hypothesis presented in this guide.

-

Title: PARP Inhibitors in Cancer Therapy

-

Source: Annual Review of Cancer Biology

-

URL: [Link]

-

-

BRCA-mutated tumours--a paradigm for targeted cancer therapy. This article explains the concept of synthetic lethality, which is key to understanding why PARP inhibitors are effective in certain cancers and provides the rationale for selecting specific cell lines for the proposed experiments.

-

Title: Drugging the Cancers Addicted to DNA Repair

-

Source: Cancer Discovery

-

URL: [Link]

-

A Technical Guide to the Physical and Chemical Characteristics of 2-Bromo-5-fluoro-N-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of the physical and chemical properties of 2-Bromo-5-fluoro-N-methylbenzamide, a halogenated aromatic amide of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific isomer, this guide synthesizes information from closely related compounds, particularly its isomer 4-Bromo-2-fluoro-N-methylbenzamide, to provide a robust predictive profile. This approach is grounded in established principles of physical organic chemistry, ensuring a scientifically rigorous resource for professionals in the field.

Molecular Structure and Physicochemical Profile

2-Bromo-5-fluoro-N-methylbenzamide is a substituted benzamide with a molecular formula of C₈H₇BrFNO and a molecular weight of approximately 232.05 g/mol . The strategic placement of a bromine atom, a fluorine atom, and an N-methylamide group on the benzene ring imparts a unique combination of lipophilicity, polarity, and hydrogen bonding potential, making it a valuable scaffold in drug discovery and fine chemical synthesis.

Predicted Physical Appearance

Based on the physical state of its isomers and related substituted benzamides, 2-Bromo-5-fluoro-N-methylbenzamide is predicted to be a solid at room temperature. The appearance is anticipated to be a white to off-white or pale yellow crystalline powder. This is consistent with the documented appearance of 4-Bromo-2-fluoro-N-methylbenzamide, which is described as a "White to Almost white powder to crystal".[1]

Quantitative Physicochemical Data

| Property | Predicted/Reference Value | Source |

| Molecular Formula | C₈H₇BrFNO | N/A |

| Molecular Weight | 232.05 g/mol | N/A |

| Physical State (at 20°C) | Solid | [1] |

| Appearance | White to Almost white powder to crystal | [1] |

| Melting Point | 125.0 to 129.0 °C (for 4-Bromo-2-fluoro-N-methylbenzamide) | [1][2] |

| Boiling Point (Predicted) | 284.8±30.0 °C (for 4-Bromo-2-fluoro-N-methylbenzamide) | [2] |

| Density (Predicted) | 1.545±0.06 g/cm³ (for 4-Bromo-2-fluoro-N-methylbenzamide) | [2] |

| Solubility | Predicted to be slightly soluble in chloroform and methanol. | [2] |

Stability and Reactivity Profile

The stability of 2-Bromo-5-fluoro-N-methylbenzamide is governed by the interplay of its functional groups: the aromatic ring, the carbon-bromine bond, the carbon-fluorine bond, and the amide linkage.

General Chemical Stability

N-substituted benzamides are generally stable under standard laboratory conditions.[3] The aromatic ring confers a degree of stability, and the amide bond is less susceptible to hydrolysis than esters. However, certain conditions can promote degradation.

Incompatibilities

As with many organic compounds, 2-Bromo-5-fluoro-N-methylbenzamide should be considered incompatible with:

-

Strong Oxidizing Agents: These can react with the aromatic ring and the amide group.

-